tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate

Description

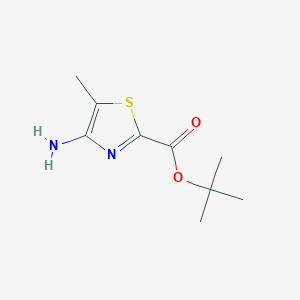

tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a methyl group at position 5, and a tert-butyl carboxylate ester at position 2. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, which confers structural rigidity and electronic properties conducive to biological interactions. This compound is of interest in medicinal chemistry, particularly as a building block for drug discovery, due to the versatility of its functional groups for further derivatization .

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

tert-butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C9H14N2O2S/c1-5-6(10)11-7(14-5)8(12)13-9(2,3)4/h10H2,1-4H3 |

InChI Key |

YKYRUFDNKHIVRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-amino-5-methylthiazole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.

Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of tert-butyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate with structurally related thiazole-based compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects The tert-butyl carboxylate at position 2 in the target compound introduces steric bulk and lipophilicity, which may hinder enzymatic degradation compared to the free carboxylic acid in 5-methyl-1,3-thiazole-2-carboxylic acid. This ester group also reduces hydrogen-bonding capacity relative to the amino group in 4-tert-butyl-5-triazolylthiazol-2-amine .

Biological Activity The 1,2,4-triazole substituent in 4-tert-butyl-5-triazolylthiazol-2-amine is associated with anticancer activity, likely due to its ability to coordinate metal ions or participate in π-π stacking with biological targets . In contrast, the target compound’s amino and ester groups may favor interactions with kinases or proteases, though specific data are lacking in the provided evidence. The absence of a triazole or carboxylic acid group in the target compound suggests divergent pharmacological pathways compared to its analogs.

Synthetic Accessibility

- The tert-butyl ester in the target compound is typically introduced via esterification of a carboxylic acid precursor, a strategy that simplifies purification and enhances stability during synthesis. In contrast, 4-tert-butyl-5-triazolylthiazol-2-amine requires coupling of a triazole moiety, which may involve multi-step reactions .

However, this may reduce aqueous solubility, a trade-off critical for drug bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.